(5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
描述
属性
IUPAC Name |
(5R,7R)-2,7-dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c1-5-3-8-13-7(9(10,11)12)4-6(2)15(8)14-5/h3,6-7,13H,4H2,1-2H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSVZZUTELKOKO-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=CC(=NN12)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](NC2=CC(=NN12)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFN
- Molecular Weight : 239.22 g/mol
This compound features a tetrahydropyrazolo structure which is significant for its biological interactions.
Antimicrobial Activity
Recent studies indicate that derivatives of tetrahydropyrazolo[1,5-a]pyrimidines exhibit promising antibacterial activity against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis (TB). In a high-throughput screening campaign, compounds based on this structure demonstrated effective bactericidal properties, particularly targeting the mmpL3 gene essential for bacterial survival .
Table 1: Antimicrobial Efficacy of Tetrahydropyrazolo Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| THPP-1 | Mycobacterium tuberculosis | 0.5 µg/mL |
| THPP-2 | Mycobacterium bovis | 0.25 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been evaluated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cell lines .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A375 | 10 | Apoptosis induction |
| DU145 | 15 | Cell cycle arrest |
| MCF-7 | 12 | Inhibition of proliferation |
Case Studies
- Study on Anti-Tubercular Activity : A study published in 2013 evaluated a series of tetrahydropyrazolo derivatives against Mycobacterium tuberculosis. The lead compounds showed significant activity with MIC values indicating strong potential as new anti-tubercular agents .
- Evaluation of Anticancer Properties : Another investigation conducted in 2022 assessed the anticancer effects of various derivatives of pyrazolo[1,5-a]pyrimidine. The results indicated that specific substitutions at the C-5 position significantly enhanced anticancer activity against multiple human cancer cell lines .
科学研究应用
Anticancer Activity
Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| (5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | A549 (Lung) | 10.0 | |
| Derivative A | MCF-7 (Breast) | 8.0 |
Case Study : A study demonstrated that this compound could induce apoptosis in A549 lung cancer cells through the activation of mitochondrial pathways. The results indicated a dose-dependent response correlating with increased cell death.
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes crucial for cellular processes. Notably, it has been studied for its inhibitory effects on Bruton’s tyrosine kinase (BTK), which is implicated in B-cell malignancies.
Mechanism of Action : The interaction with BTK disrupts B-cell receptor signaling pathways, leading to impaired B-cell development and differentiation.
Antimicrobial Properties
Preliminary studies have indicated that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study : In vitro assays revealed significant inhibition of bacterial growth at low concentrations, suggesting potential for development as an antimicrobial agent.
化学反应分析
Mechanistic Pathway
The reduction proceeds via a two-step mechanism :
-
Partial reduction of the pyrimidine ring to form dihydro intermediates (e.g., 5a/b ) .
-
Complete reduction to yield tetrahydropyrazolo[1,5-a]pyrimidines.
The trifluoromethyl group at position 5 enhances electron-withdrawing effects, directing regioselectivity during reduction. Ethyl ester derivatives (e.g., 4b ) are preferred starting materials due to better solubility and higher yields (~85–95%) compared to methyl analogs .
Functionalization and Stability
-
Conformational Dynamics :
-
Thermal Stability :
Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups decompose at low temperatures (T₀.₀₅ ~150–200°C), limiting solid-state applications .
Comparative Reactivity of Derivatives
Stereochemical Validation
相似化合物的比较
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural distinctions between the target compound and its analogs:
*Estimated based on analogs (e.g., Ev9).
Key Observations:
- Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CHF₂): The -CF₃ group in the target compound enhances electron-withdrawing effects and lipophilicity compared to -CHF₂, which may reduce metabolic oxidation but improve target affinity .
- Methyl (-CH₃) vs. Cyclopropyl: The 2,7-dimethyl groups in the target compound offer moderate steric hindrance, whereas cyclopropyl substituents (Ev4) increase rigidity and conformational constraints .
常见问题
Q. What are the common synthetic routes for (5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Condensation reactions : 5-Aminopyrazole derivatives react with β-diketones or enolates under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core .
- Cyclization : Intramolecular cyclization of intermediates using catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol .
- Trifluoromethylation : Introduction of the trifluoromethyl group via halogen exchange (e.g., CF₃I) or nucleophilic substitution .
Key parameters include temperature control (80–120°C), solvent selection (dioxane, ethanol), and use of coupling agents (e.g., PyBroP) for functionalization .
Q. How is the structural characterization of this compound performed using crystallographic and spectroscopic methods?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration and bond geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 4.87 Å, b = 11.27 Å, c = 13.56 Å) and refinement using SHELX software .
- NMR/IR spectroscopy :
- ¹H NMR : Peaks for methyl groups (δ 1.2–2.5 ppm) and trifluoromethyl (δ -60 ppm in ¹⁹F NMR) .
- IR : Stretching vibrations for C-F (~1150 cm⁻¹) and pyrimidine ring (1600–1650 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 291.28 for C₁₅H₁₂F₃N₃) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Methodological Answer :
- Temperature : Higher temperatures (110°C) improve cyclization but may degrade heat-sensitive intermediates; use reflux with inert atmospheres .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for trifluoromethylation, while ethanol/water mixtures reduce side reactions .
- Catalyst screening : Compare TMDP (toxic but efficient) vs. piperidine (less available) for condensation steps; monitor via TLC .
- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization (ethanol) to isolate enantiopure (5R,7R) forms .
Q. What strategies are effective in resolving contradictions between computational modeling and experimental crystallographic data for this compound?
- Methodological Answer :
- Refinement parameters : Adjust thermal displacement parameters (Uiso) and occupancy factors in SHELXL to account for disordered trifluoromethyl groups .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles to identify steric clashes or electronic effects .
- Data validation : Use Rint (<0.05) and goodness-of-fit (S > 0.9) metrics to assess data quality .
Q. How to design derivatives for enhanced biological activity based on structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent modification :
- Replace 2-methyl with bulkier groups (e.g., phenyl) to enhance enzyme-binding affinity .
- Introduce electron-withdrawing groups (e.g., nitro) at position 7 to improve antifungal activity .
- Pharmacophore mapping : Use docking studies (AutoDock Vina) to predict interactions with targets like PGHS-2 or cAMP phosphodiesterase .
- In vitro assays : Screen derivatives for IC₅₀ values against cancer cell lines (e.g., MCF-7) or microbial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
